

Spectroscopic Data for 1-Bromo-2-iodo-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-iodo-4-nitrobenzene**

Cat. No.: **B1361577**

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Introduction

1-Bromo-2-iodo-4-nitrobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The distinct electronic environments created by the bromo, iodo, and nitro substituents on the benzene ring make it an interesting candidate for cross-coupling reactions and other transformations. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification, characterization, and quality control of this compound.

Due to the limited availability of public experimental spectroscopic data for **1-Bromo-2-iodo-4-nitrobenzene**, this technical guide provides a comprehensive, predicted spectroscopic profile based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for the acquisition of this data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Bromo-2-iodo-4-nitrobenzene**. This data has been estimated by considering the additive effects of the substituents on a benzene ring, drawing from empirical data of analogous compounds.

Table 1: Predicted ^1H NMR Data for 1-Bromo-2-iodo-4-nitrobenzene

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	8.5 - 8.7	d	~2.5
H-5	8.2 - 8.4	dd	~8.5, ~2.5
H-6	7.9 - 8.1	d	~8.5

Note: Predicted for a solution in CDCl_3 . The chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ^{13}C NMR Data for 1-Bromo-2-iodo-4-nitrobenzene

Carbon	Predicted Chemical Shift (ppm)
C-1 (C-Br)	115 - 120
C-2 (C-I)	95 - 100
C-3	135 - 140
C-4 (C- NO_2)	148 - 152
C-5	128 - 132
C-6	125 - 129

Note: Predicted for a solution in CDCl_3 . The chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Table 3: Predicted IR Absorption Bands for 1-Bromo-2-iodo-4-nitrobenzene

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Asymmetric NO ₂ Stretch	1520 - 1540	Strong
Symmetric NO ₂ Stretch	1340 - 1360	Strong
C-N Stretch	840 - 860	Medium
C-Br Stretch	550 - 650	Medium-Strong
C-I Stretch	500 - 600	Medium
C-H Aromatic Stretch	3050 - 3150	Medium-Weak
C=C Aromatic Stretch	1580 - 1610, 1450 - 1500	Medium-Strong

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-2-iodo-4-nitrobenzene

Parameter	Predicted Value/Information
Molecular Formula	C ₆ H ₃ BrINO ₂
Molecular Weight	327.9 g/mol
Predicted Molecular Ion [M] ⁺	m/z 327, 329 (due to Br isotopes)
Major Predicted Fragments	[M-NO ₂] ⁺ , [M-I] ⁺ , [M-Br] ⁺ , [C ₆ H ₃] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **1-Bromo-2-iodo-4-nitrobenzene**. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-Bromo-2-iodo-4-nitrobenzene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the aromatic region (approximately 0-10 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected range for aromatic carbons (approximately 90-160 ppm).
 - A significantly larger number of scans will be required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Press the resulting powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

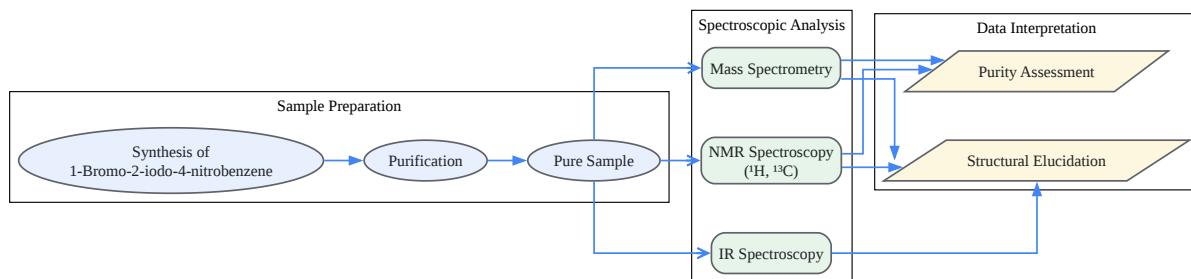
- Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

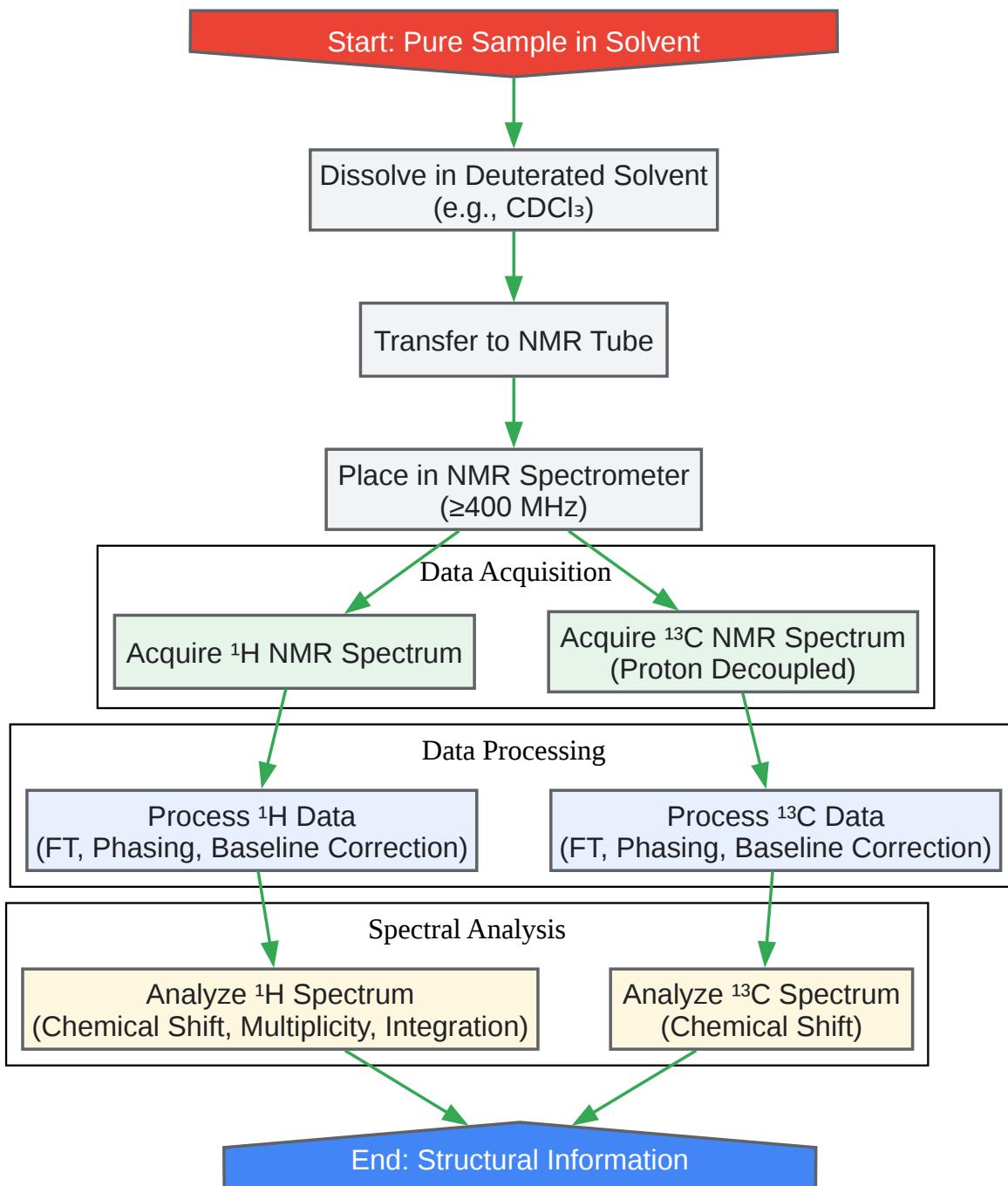
- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and determining the fragmentation pattern. Electrospray Ionization (ESI) can be used to observe the molecular ion with minimal fragmentation.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1-Bromo-2-iodo-4-nitrobenzene**.

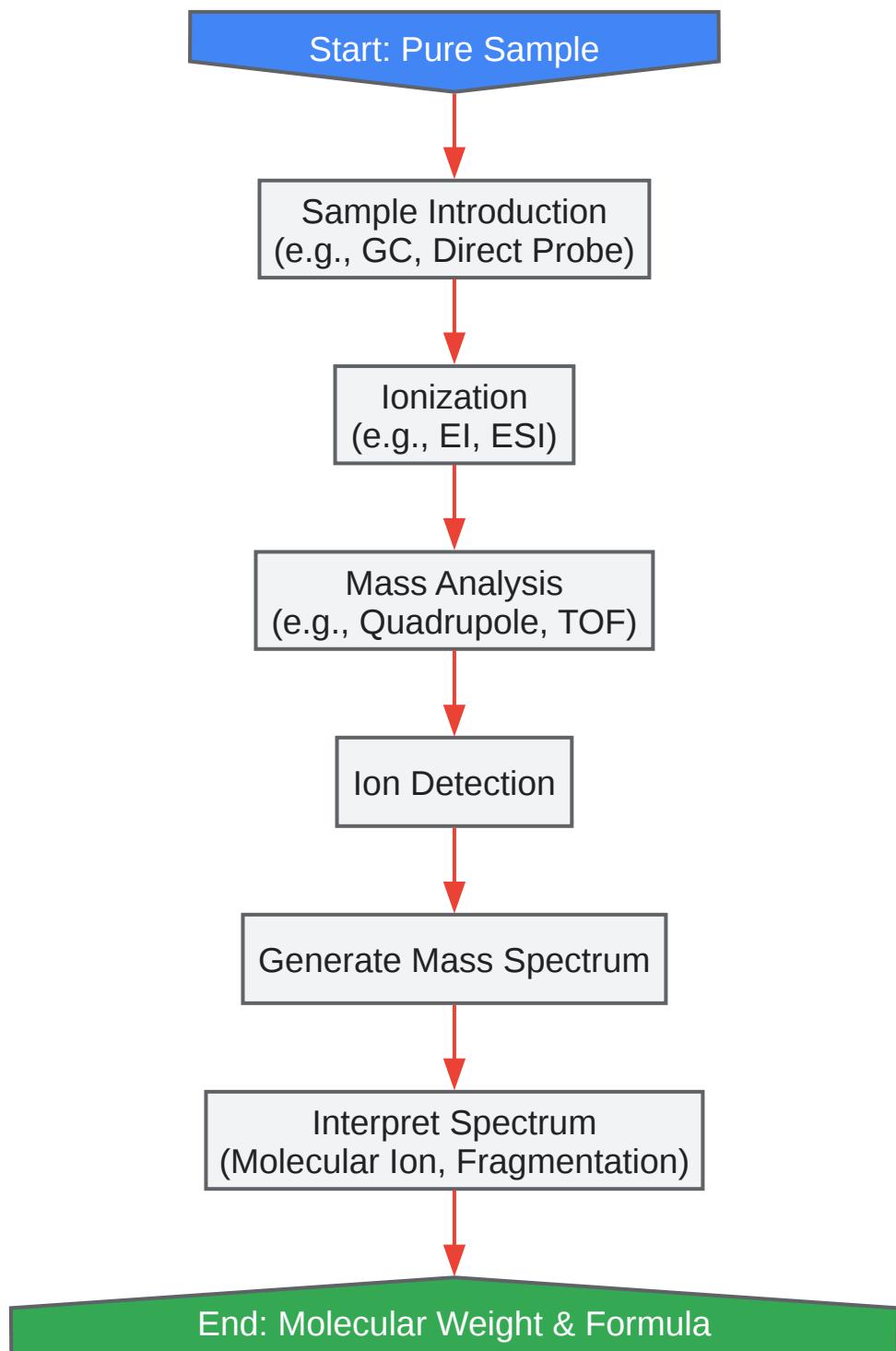
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Caption: Workflow for the synthesis and spectroscopic characterization.



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Caption: Detailed workflow for NMR spectroscopic analysis.



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Caption: Logical workflow for Mass Spectrometry analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com